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Introduction

Birelentinib (DZD8586) is a novel, orally administered, dual inhibitor of Lyn tyrosine kinase
(LYN) and Bruton's tyrosine kinase (BTK). Its development marks a significant advancement in
the treatment of B-cell malignancies, particularly in cases of resistance to existing BTK
inhibitors and in malignancies with central nervous system (CNS) involvement. A key
differentiator of Birelentinib is its exceptional ability to penetrate the blood-brain barrier (BBB),
a critical attribute for effectively treating CNS lymphomas and preventing CNS relapse. This
technical guide provides a comprehensive overview of the available data and methodologies
used to characterize the BBB penetration capabilities of Birelentinib.

Quantitative Data Summary

The blood-brain barrier penetration of Birelentinib has been assessed in preclinical species
and confirmed in human clinical trials. The key metric for quantifying BBB penetration is the
unbound cerebrospinal fluid (CSF)-to-plasma concentration ratio (Kpuu,CSF), which represents
the equilibrium of the pharmacologically active, unbound drug between the systemic circulation
and the CNS. A Kpuu,CSF value approaching or exceeding 1.0 is indicative of excellent BBB
penetration.
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Species Model Parameter Value Reference
Rat Preclinical Kpuu,CSF 1.2 [1]
Monkey Preclinical Kpuu,CSF 1.3 [1]
Phase 1/2
Clinical Trial
Human Kpuu,CSF 1.2,1.21,0.98 [21[3114]
(CNS
Lymphoma)

Experimental Protocols

While specific, detailed experimental protocols for the Birelentinib studies are not publicly
available, this section outlines standard and widely accepted methodologies for assessing the
blood-brain barrier penetration of small molecule inhibitors like Birelentinib.

In Vitro Permeability and Efflux Transporter Assays

Objective: To determine the passive permeability of a compound across a cell monolayer
mimicking the BBB and to assess if the compound is a substrate of key efflux transporters,
such as P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP).

General Methodology:

e Cell Culture: Madin-Darby Canine Kidney (MDCK) cells transfected with human MDR1 (for
P-gp) and ABCG2 (for BCRP) are cultured on semi-permeable filter inserts in a transwell
plate system. The cells are grown to form a confluent monolayer with well-established tight
junctions, which is confirmed by measuring the transendothelial electrical resistance (TEER).

o Permeability Assay:

o The test compound (Birelentinib) is added to the apical (donor) side of the monolayer,
and the concentration of the compound that permeates to the basolateral (receiver) side is
measured over time. This provides the apparent permeability coefficient in the apical-to-
basolateral direction (Papp, A to B).
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o Conversely, the compound is added to the basolateral side, and its permeation to the
apical side is measured to determine the Papp in the basolateral-to-apical direction (Papp,
B to A).

o Efflux Ratio Calculation: The efflux ratio (ER) is calculated as the ratio of Papp (B to A) to
Papp (A to B). An efflux ratio significantly greater than 2 is indicative of active efflux.
Preclinical data suggests that Birelentinib is not significantly transported by P-gp and
BCRP[1].

e Analysis: The concentration of the test compound in the donor and receiver compartments is
quantified using a sensitive analytical method, typically liquid chromatography-tandem mass
spectrometry (LC-MS/MS).

In Vivo Blood-Brain Barrier Penetration Studies in
Animals

Objective: To determine the in vivo brain and CSF distribution of a compound after systemic
administration in animal models.

General Methodology (Rodent and Non-Human Primate):

e Animal Models: Studies are typically conducted in rats and monkeys to assess cross-species
consistency.

o Drug Administration: Birelentinib is administered orally or intravenously at a defined dose.

o Sample Collection: At various time points after administration, blood and cerebrospinal fluid
(CSF) samples are collected. For terminal studies, brain tissue is also collected.

o Determination of Unbound Fraction: The fraction of Birelentinib that is not bound to proteins
in both plasma (fu,plasma) and brain homogenate (fu,brain) is determined using techniques
like equilibrium dialysis or ultrafiltration.

» Concentration Analysis: The total concentration of Birelentinib in plasma, CSF, and brain
homogenate is measured by LC-MS/MS.
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e Calculation of Kp,uu,CSF: The unbound CSF-to-plasma concentration ratio is calculated as:
Kpuu,CSF = (Total CSF Concentration) / (Total Plasma Concentration * fu,plasma)

Clinical Cerebrospinal Fluid Pharmacokinetic Studies

Objective: To confirm the BBB penetration of a compound in human subjects.

General Methodology:

Patient Population: Patients with CNS malignancies, such as CNS lymphoma, are often
enrolled in these studies as CSF sampling is frequently part of their standard of care.

» Drug Administration: Patients receive Birelentinib at the clinically determined dose and
schedule.

o Paired Sample Collection: At steady-state, paired CSF and blood samples are collected at
the same time point.

e Analysis and Calculation: The total concentrations of Birelentinib in CSF and plasma are
determined, along with the unbound fraction in plasma. The Kpuu,CSF is then calculated as
described for the in vivo animal studies.

Visualizations
Signaling Pathway of LYN/BTK Dual Inhibition

Birelentinib exerts its therapeutic effect by dually inhibiting LYN and BTK, which are key
kinases in the B-cell receptor (BCR) signaling pathway. The following diagram illustrates the
points of intervention of Birelentinib.
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Caption: Birelentinib dually inhibits LYN and BTK in the BCR signaling pathway.

Experimental Workflow for In Vitro BBB Permeability
Assay

The following diagram outlines the typical workflow for assessing the permeability and efflux of

a compound using a transwell cell culture system.
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Caption: Workflow for in vitro BBB permeability and efflux assessment.
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Logical Relationship of BBB Penetration Assessment

The comprehensive assessment of a drug's BBB penetration capabilities involves a logical
progression from in vitro and preclinical in vivo studies to clinical confirmation.
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Caption: Logical flow for the assessment of BBB penetration.

Conclusion

The available preclinical and clinical data consistently demonstrate that Birelentinib possesses
excellent blood-brain barrier penetration capabilities. The unbound CSF-to-plasma
concentration ratios (Kpuu,CSF) near or exceeding 1.0 in multiple species, including humans,
provide strong quantitative evidence for its ability to achieve therapeutic concentrations within
the central nervous system. Furthermore, preclinical findings indicate that Birelentinib is not a
significant substrate for major efflux transporters like P-gp and BCRP, which further facilitates
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its CNS exposure. This robust BBB penetration is a critical feature of Birelentinib, positioning it
as a promising therapeutic agent for B-cell malignancies with CNS involvement.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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